Carbon monoxide;iridium;pentane-2,4-dione

Description

Contextualization within Iridium Organometallic Chemistry

Within the vast landscape of iridium organometallic chemistry, [Ir(CO)₂(acac)] holds a distinct position as a versatile square-planar d⁸ iridium(I) complex. It is frequently utilized as a starting material for a variety of important chemical reactions. Researchers employ it for the synthesis of iridium heterocycles, the scaffolding of intricate iridium complexes, and the construction of metal carbonyl clusters and mixed-bridged bimetallic systems. rhodiummaster.com

Its reactivity makes it a valuable reagent in fundamental organometallic processes, including the oxidative addition of perfluoroalkyl iodides. rhodiummaster.com Furthermore, it is recognized for its catalytic activity in homogeneous catalysis, particularly in hydrogenation and C–H activation reactions, where it demonstrates excellent reactivity and thermal stability. indiamart.com The compound also serves as a catalyst for the isomerization and anti-Markovnikov arylation of olefins, highlighting its utility in promoting specific and controlled organic transformations. scbt.com The synthesis of [Ir(CO)₂(acac)] is itself an exemplar of organometallic reactions, often prepared with high yields by bubbling carbon monoxide gas through a solution of a suitable precursor like [Ir(cod)(acac)] (where cod is cyclooctadiene). researchgate.net

Structural and Electronic Characteristics of the [Ir(CO)₂(acac)] Coordination Environment

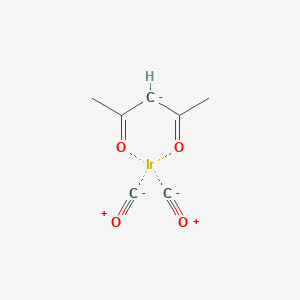

The molecular architecture of [Ir(CO)₂(acac)] has been precisely determined through single-crystal X-ray diffraction. researchgate.net The central iridium(I) atom features a square-planar coordination geometry, a common arrangement for d⁸ metal complexes. This geometry is defined by the coordination of two oxygen atoms from the bidentate acetylacetonate (B107027) ligand and two carbon atoms from the terminal carbonyl ligands. researchgate.net

In the solid state, the individual mononuclear molecules of [Ir(CO)₂(acac)] exhibit a notable packing arrangement. They stack in such a way that the planes of the coordination squares are parallel, with short distances between the iridium atoms of neighboring molecules (3.242 Å and 3.260 Å). researchgate.net This stacking indicates potential intermolecular interactions. The electronic structure, characterized by the d⁸ electron configuration of the iridium(I) center, is fundamental to the compound's stability and its ability to participate in oxidative addition and other catalytic cycles.

Detailed crystallographic data provides precise insights into the bonding within the coordination sphere. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 6.4798(5) |

| b (Å) | 7.7288(5) |

| c (Å) | 9.1629(10) |

| α (°) | 105.738(2) |

| β (°) | 90.467(3) |

| γ (°) | 100.658(2) |

| Volume (ų) | 433.24(6) |

| Z | 2 |

| Average Ir-O bond length (Å) | 2.045(3) |

| Average Ir-C bond length (Å) | 1.832(6) |

Data sourced from a 2009 crystallographic study. researchgate.net

Current State and Future Trajectories in [Ir(CO)₂(acac)] Research

Current research involving [Ir(CO)₂(acac)] is vibrant and multifaceted, primarily focusing on its applications in catalysis and materials science. It is widely used as a precursor for Metal-Organic Chemical Vapour Deposition (MOCVD) to create pure iridium films and coatings. researchgate.net A significant and expanding area of research is its use in synthesizing supported, atomically dispersed iridium species on various oxides like SiO₂, γ-Al₂O₃, and MgO. researchgate.net These single-atom catalysts are at the forefront of catalysis research, offering maximum atom efficiency and unique reactivity for a range of chemical reactions.

Future research trajectories are poised to build upon these foundations. The development of next-generation catalysts for fine chemical synthesis and energy-related applications, such as water electrolysis, represents a major avenue of exploration. acs.org The fundamental reactivity of [Ir(CO)₂(acac)] will continue to be explored using advanced spectroscopic techniques, such as ultrafast infrared spectroscopy, to probe photochemical pathways and reaction intermediates. acs.org

Furthermore, computational chemistry and theoretical modeling are becoming increasingly crucial in this field. researchgate.net Quantum chemical calculations are employed to elucidate the mechanisms of thermal decomposition in MOCVD processes and to understand the electronic structures of catalytic intermediates. researchgate.net Such computational studies, in synergy with experimental work, will undoubtedly accelerate the rational design of novel iridium catalysts and materials derived from [Ir(CO)₂(acac)], paving the way for new technologies and more efficient chemical processes. acs.orgnih.gov

Properties

Molecular Formula |

C7H7IrO4- |

|---|---|

Molecular Weight |

347.34 g/mol |

IUPAC Name |

carbon monoxide;iridium;pentane-2,4-dione |

InChI |

InChI=1S/C5H7O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3H,1-2H3;;;/q-1;;; |

InChI Key |

JHQGJSIBTDGYCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.[C-]#[O+].[C-]#[O+].[Ir] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dicarbonyl Acetylacetonato Iridium I

Established Synthetic Routes for [Ir(CO)₂(acac)]

The synthesis of dicarbonyl(acetylacetonato)iridium(I), denoted as [Ir(CO)₂(acac)], is a cornerstone procedure in organoiridium chemistry, providing a critical precursor for various catalytic and material science applications. google.com The established methodologies predominantly rely on a multi-step approach starting from readily available iridium(III) salts.

A widely adopted and reliable synthetic pathway to [Ir(CO)₂(acac)] begins with the reduction of an iridium(III) precursor, typically hydrated iridium trichloride (B1173362) (IrCl₃·nH₂O), in the presence of an olefin. nih.gov The most common route involves the formation of a stable iridium(I) intermediate, chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)(μ-Cl)]₂. google.comnih.gov

Formation of the [Ir(COD)(μ-Cl)]₂ Dimer : Hydrated iridium trichloride is reacted with 1,5-cyclooctadiene (B75094) (COD) in an alcohol solvent, such as 2-ethoxyethanol (B86334) or ethanol. google.comnih.gov The alcohol serves as both the solvent and the reducing agent, converting iridium(III) to iridium(I). The resulting dimeric complex, [Ir(COD)(μ-Cl)]₂, precipitates from the solution and can be isolated. This dimer is a common and versatile starting material in iridium chemistry. nih.gov

Conversion to [Ir(CO)₂(acac)] : The isolated [Ir(COD)(μ-Cl)]₂ dimer is then used to synthesize the final product. One effective method involves an initial ligand exchange reaction with acetylacetone (B45752) (Hacac) or its salt (e.g., potassium acetylacetonate) to form the intermediate (acetylacetonato)(1,5-cyclooctadiene)iridium(I), or [Ir(COD)(acac)]. researchgate.net Subsequently, this complex is dissolved in a suitable solvent like hexane (B92381), and carbon monoxide (CO) gas is bubbled through the solution. The CO displaces the cyclooctadiene ligand to yield the desired dicarbonyl(acetylacetonato)iridium(I) complex. researchgate.net An alternative sequence involves reacting the [Ir(COD)(μ-Cl)]₂ dimer with carbon monoxide first to create an intermediate dicarbonyl dimer, [Ir(CO)₂(μ-Cl)]₂, which is then reacted with acetylacetone to obtain the final [Ir(CO)₂(acac)] product. google.com

This stepwise approach, utilizing the stable and well-characterized cyclooctadiene intermediate, provides a controlled and efficient route to the target dicarbonyl complex.

Achieving high yield and purity is critical for the practical application of [Ir(CO)₂(acac)]. Research has focused on optimizing reaction parameters for the conversion of the iridium dimer intermediate to the final product. Key factors influencing the outcome include temperature, solvent, reaction time, and the molar ratio of reactants.

The synthesis route proceeding through the [Ir(COD)(acac)] intermediate has been shown to produce high yields, often exceeding 75%. researchgate.net For the subsequent carbonylation step, the choice of a non-polar solvent like hexane facilitates the reaction and subsequent purification. researchgate.net Further purification of the final product can be achieved through methods like zone sublimation to obtain high-purity material suitable for applications such as metal-organic chemical vapor deposition (MOCVD). google.comresearchgate.net

A patented method highlights specific conditions for the reaction of the intermediate with acetylacetone, emphasizing a molar ratio of [Ir(COD)(μ-Cl)]₂ to Hacac of 1:10 and a reaction temperature of 70°C to ensure a high conversion rate. google.com

| Parameter | Optimized Condition | Outcome | Source |

| Precursor Route | Via [Ir(COD)(acac)] intermediate | Yields >75% | researchgate.net |

| Carbonylation Solvent | Hexane | Efficient ligand displacement | researchgate.net |

| Reactant Ratio | [Ir(COD)(μ-Cl)]₂ : Hacac = 1:10 | High conversion | google.com |

| Reaction Temperature | 70°C (for acac addition) | Optimized reaction rate | google.com |

| Purification Method | Zone Sublimation | High purity product | researchgate.net |

Comparative Analysis of Synthetic Strategies for [Ir(CO)₂(acac)]

Several synthetic strategies for [Ir(CO)₂(acac)] have been developed, each with distinct advantages and disadvantages concerning yield, operational simplicity, and reaction time. A comparative analysis reveals the efficiency of the established routes.

The most successful and high-yielding strategies are those that proceed via the [Ir(COD)(μ-Cl)]₂ intermediate. The two primary variations of this method are:

Strategy A : Conversion of the dimer to [Ir(COD)(acac)] followed by carbonylation. researchgate.net

Strategy B : Carbonylation of the dimer to [Ir(CO)₂(μ-Cl)]₂ followed by reaction with acetylacetone. google.com

Both strategies are effective and are reported to produce the product in high yield and purity. google.comresearchgate.net They benefit from the use of a well-defined, stable starting material ([Ir(COD)(μ-Cl)]₂), allowing for clean and controlled reactions.

In contrast, a synthetic approach where the order of ligand introduction is reversed has been shown to be significantly less efficient. For instance, reacting a complex iridium carbonyl chloride salt with acetylacetone in the presence of a base resulted in yields of only 14%-21%. researchgate.net This highlights the critical role of the synthetic sequence in achieving high efficiency. The stepwise introduction of the acetylacetonate (B107027) and then the carbonyl ligands via the cyclooctadiene intermediate is demonstrably superior.

| Synthetic Strategy | Key Intermediates | Reported Yield | Advantages | Disadvantages | Source |

| Strategy A | [Ir(COD)(μ-Cl)]₂, [Ir(COD)(acac)] | >75% | High yield, reliable | Multi-step process | researchgate.net |

| Strategy B | [Ir(COD)(μ-Cl)]₂, [Ir(CO)₂(μ-Cl)]₂ | High | Simple process flow, suitable for batch preparation | Relies on handling CO gas early | google.com |

| Reverse Addition | Iridium carbonyl chloride salts | 14-21% | Potentially fewer steps | Very low yield, less efficient | researchgate.net |

Advanced Precursor Design and Ligand Engineering for [Ir(CO)₂(acac)] Derivatives

While [Ir(CO)₂(acac)] is a valuable compound, advanced applications often require derivatives with tailored electronic and photophysical properties. This is achieved through precursor design and ligand engineering, primarily by modifying the β-diketonate ligand that replaces the standard acetylacetonate.

The synthetic framework for [Ir(CO)₂(acac)] is adaptable for creating a range of derivatives, [Ir(CO)₂(L)], where L is a different β-diketonate ligand. Examples of such ligands used in related iridium complexes include trifluoroacetylacetonate (tfac), hexafluoroacetylacetonate (hfac), and tetramethylheptanedionate (thd). researchgate.net The introduction of fluorine atoms or bulky alkyl groups onto the β-diketonate backbone can significantly alter the volatility, solubility, and electronic properties of the resulting iridium complex.

More sophisticated ligand engineering involves attaching functional units to the acetylacetonate ligand to impart specific properties. For example, research on related Ir(ppy)₂(acac) complexes (where ppy is 2-phenylpyridyl) has demonstrated that modifying the acac ligand with oligo(para-phenyleneethynylene) (OPE) units can dramatically alter the photophysical properties of the complex, tuning emission lifetimes over a wide range. acs.org In this approach, the aryl-substituted OPE group is attached at the central carbon (C3 position) of the acac moiety. acs.org Although the metal center's other ligands are different, the synthetic principle of modifying the acac ligand to control the final complex's properties is directly applicable to the design of advanced [Ir(CO)₂]-based systems. These strategies open pathways to novel materials for applications in organic light-emitting diodes (OLEDs), sensors, and catalysis.

Advanced Spectroscopic and Structural Characterization of Dicarbonyl Acetylacetonato Iridium I Complexes

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for probing the molecular structure and bonding within metal carbonyl complexes. The vibrational frequencies of the carbonyl ligands are especially sensitive to the electronic environment of the metal center.

Infrared spectroscopy is instrumental in characterizing the electronic properties of [Ir(CO)₂(acac)] by analyzing the stretching frequencies of its two carbonyl (CO) ligands. The position of the ν(CO) bands in the IR spectrum provides direct insight into the extent of π-back-bonding from the iridium metal center to the π* antibonding orbitals of the CO ligands. As the electron density on the iridium atom increases, more electron density is donated into the CO π* orbitals, which weakens the carbon-oxygen triple bond and consequently lowers the CO stretching frequency.

The electronic properties of the iridium center can be modulated by the nature of the supporting material when the complex is anchored to a surface. For instance, when [Ir(CO)₂(acac)] is supported on different metal oxides like SiO₂, γ-Al₂O₃, and MgO, the electron-donor or acceptor tendencies of the support influence the electron density on the iridium. This change is directly reflected in the carbonyl stretching frequencies observed via IR spectroscopy. researchgate.net Studies on analogous rhodium complexes, such as [Rh(acac)(CO)₂], show distinct ν(CO) bands that are indicative of the molecular structure and can be used to monitor the complex's stability and reactions under catalytic conditions. rsc.orgrsc.org For [Ir(CO)₂(acac)], the analysis of these bands helps in understanding the electronic communication between the metal, the acetylacetonate (B107027) ligand, and any external supports or reactants.

| Complex | Vibrational Mode | Frequency (cm⁻¹) | Significance |

|---|---|---|---|

| [Ir(CO)₂(acac)] | ν(CO) | ~2070, ~1990 | Indicates the degree of π-back-bonding and electronic density on the Ir(I) center. |

| [Rh(acac)(CO)₂] | ν(CO) | ~2080, ~2010 | Provides a comparative reference for electronic properties in isostructural d⁸ complexes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei within the [Ir(CO)₂(acac)] molecule. Both ¹H and ¹³C NMR are used to characterize the acetylacetonate and carbonyl ligands.

¹H NMR spectroscopy is used to study the protons of the acetylacetonate (acac) ligand. In a diamagnetic square-planar complex like [Ir(CO)₂(acac)], the ¹H NMR spectrum is expected to show sharp resonances for the methyl (CH₃) and methine (CH) protons of the acac ligand. azom.commagritek.com The chemical shifts of these protons provide information about the electronic environment within the chelate ring. Typically, the spectrum of a metal-acac complex will show a resonance for the single methine proton and another resonance for the two equivalent methyl groups. magritek.com For comparison, in the related diamagnetic complex Co(acac)₃, sharp resonances are observed with a 1:6 integral ratio for the CH and CH₃ protons, respectively. azom.com Similar patterns are expected for [Ir(CO)₂(acac)], allowing for the confirmation of the ligand's coordination and purity of the complex.

¹³C NMR spectroscopy provides further structural detail by probing the carbon atoms of both the carbonyl and acetylacetonate ligands. The carbonyl carbons typically appear as distinct resonances in the downfield region of the spectrum. Studies on the analogous rhodium complex, [Rh(acac)(CO)₂], have shown that in the solid state, the two carbonyl ligands can become magnetically non-equivalent due to the crystal lattice environment, resulting in two distinct signals. researchgate.net A similar effect could be anticipated for the iridium complex.

The acetylacetonate ligand displays three distinct carbon environments: the methyl carbons (CH₃), the methine carbon (CH), and the quaternary carbons (C=O). The chemical shifts of these carbons are sensitive to coordination with the iridium center. The analysis of the ¹³C NMR spectrum allows for the complete characterization of the carbon framework of the complex.

| Nucleus | Ligand Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | acac-CH₃ | ~2.0 | Singlet |

| ¹H | acac-CH | ~5.5 | Singlet |

| ¹³C | acac-CH₃ | ~25-30 | - |

| ¹³C | acac-CH | ~100 | - |

| ¹³C | acac-C=O | ~185-190 | - |

| ¹³C | CO | ~180-185 | - |

X-ray Diffraction Studies and Molecular Structure Determination of [Ir(CO)₂(acac)]

Single-crystal X-ray diffraction (XRD) provides the definitive molecular structure of [Ir(CO)₂(acac)] in the solid state. researchgate.netresearchgate.net The analysis reveals that the central iridium atom is in a square-planar coordination environment. researchgate.net It is coordinated by two oxygen atoms from the bidentate acetylacetonate ligand and two carbon atoms from the terminal carbonyl ligands. researchgate.netresearcher.life

The structure is composed of isolated mononuclear molecules. researchgate.netresearchgate.net In the crystal lattice, these planar molecules are stacked in a way that creates intermolecular Ir···Ir interactions, with distances between neighboring iridium atoms reported as 3.242 Å and 3.260 Å. researchgate.netresearcher.life This stacking arrangement is a characteristic feature of many square-planar d⁸ metal complexes. The average Ir-O bond length is approximately 2.045 Å, and the average Ir-C bond length is about 1.832 Å. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇IrO₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4798(5) |

| b (Å) | 7.7288(5) |

| c (Å) | 9.1629(10) |

| α (°) | 105.738(2) |

| β (°) | 90.467(3) |

| γ (°) | 100.658(2) |

| Volume (ų) | 433.24(6) |

| Z | 2 |

| Average Ir-O bond length (Å) | 2.045(3) |

| Average Ir-C bond length (Å) | 1.832(6) |

| Ir···Ir distance (Å) | 3.242, 3.260 |

X-ray Absorption Spectroscopy (XAS) for Iridium Oxidation State and Coordination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of the absorbing atom. For [Ir(CO)₂(acac)], XAS at the iridium L-edge can provide precise information on the oxidation state and coordination environment of the iridium center. researchgate.net The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information on the oxidation state and coordination geometry (e.g., square-planar vs. octahedral). researchgate.netaps.org The energy position of the absorption edge is sensitive to the effective charge on the iridium atom; a higher oxidation state typically results in a shift of the edge to higher energy. nih.gov The features in the XANES spectrum act as a fingerprint for the local coordination environment.

The EXAFS region provides information about the local atomic structure, including bond distances and coordination numbers of the neighboring atoms. researchgate.net For supported [Ir(CO)₂(acac)] catalysts, EXAFS has been used to demonstrate that the iridium species are atomically dispersed and bonded to oxygen atoms of the support material. researchgate.net This technique is crucial for characterizing the structure of the complex, especially in non-crystalline or surface-adsorbed forms where single-crystal XRD is not applicable.

Mass Spectrometry in [Ir(CO)2(acac)] Characterization and Thermal Decomposition Studies

Mass spectrometry serves as a critical analytical tool for the characterization of Dicarbonyl(acetylacetonato)iridium(I), often denoted as [Ir(CO)2(acac)], and for elucidating its behavior under thermal stress. This technique provides valuable insights into the molecular weight, stoichiometry, and fragmentation pathways of the complex. Furthermore, when coupled with thermal analysis methods such as thermogravimetry (TG), it allows for the identification of gaseous species evolved during decomposition, which is crucial for understanding the mechanisms involved in processes like Chemical Vapor Deposition (CVD), for which this compound is a common precursor.

Detailed Research Findings

While extensive research has been conducted on various metal acetylacetonate complexes, detailed and publicly accessible mass spectrometric fragmentation and thermal decomposition data specifically for [Ir(CO)2(acac)] is limited in the current body of scientific literature. However, studies on similar compounds and related iridium complexes provide a framework for understanding its likely behavior.

Research into the thermal destruction of [Ir(CO)2(acac)] for applications such as the deposition of iridium coatings has been undertaken, employing in situ mass spectrometry analysis alongside quantum chemical modeling. These investigations have suggested that the decomposition of [Ir(CO)2(acac)] is unlikely to occur in the gas phase. Instead, the decomposition process is believed to be initiated by the adsorption of the molecule onto a surface. This adsorption can lead to significant structural distortions, which in turn facilitates the cleavage of bonds and the subsequent decomposition of the molecule, ultimately leading to the formation of iridium films.

In general, the mass spectrum of a metal-organic complex like [Ir(CO)2(acac)] would be expected to show a molecular ion peak corresponding to the entire complex, followed by a series of fragment ions. The fragmentation pattern would likely involve the sequential loss of the carbonyl (CO) and acetylacetonate (acac) ligands.

The thermal decomposition of metal acetylacetonates (B15086760) typically proceeds through the breaking of the metal-oxygen bonds. For [Ir(CO)2(acac)], this would likely be followed or accompanied by the release of the carbonyl ligands. The nature of the evolved gaseous products can be influenced by the atmosphere (inert, oxidative, or reductive) in which the decomposition occurs. Under inert or reductive atmospheres, the decomposition products of the acetylacetonate ligand are often observed to be acetone (B3395972) and carbon dioxide.

Data Tables

Due to the limited availability of specific experimental data in the public domain for the mass spectrometric fragmentation and thermal decomposition of [Ir(CO)2(acac)], the following tables are based on hypothesized fragmentation and decomposition products derived from the general behavior of similar metal carbonyl and acetylacetonate complexes.

Table 1: Hypothesized Mass Spectrometry Fragmentation of [Ir(CO)2(acac)]

| Ion | Formula | m/z (most abundant isotope) | Proposed Fragmentation Pathway |

| Molecular Ion | [Ir(CO)2(acac)]+ | 348 | Intact molecule |

| Fragment Ion | [Ir(CO)(acac)]+ | 320 | Loss of one CO ligand |

| Fragment Ion | [Ir(acac)]+ | 292 | Loss of two CO ligands |

| Fragment Ion | [Ir(CO)2]+ | 249 | Loss of the acac ligand |

| Fragment Ion | [Ir]+ | 193 | Loss of all ligands |

Note: The m/z values are calculated based on the most abundant isotopes of the constituent elements (¹⁹³Ir, ¹²C, ¹⁶O, ¹H). The actual spectrum would show a characteristic isotopic pattern for iridium-containing fragments.

Table 2: Potential Thermal Decomposition Products of [Ir(CO)2(acac)]

| Temperature Range (°C) | Atmosphere | Solid Residue | Major Gaseous Products |

| > 200 | Inert (e.g., Ar, N2) | Iridium (metal) | Carbon monoxide (CO), Acetone (CH3COCH3), Carbon dioxide (CO2) |

| > 200 | Oxidative (e.g., Air, O2) | Iridium (IV) oxide (IrO2) | Carbon monoxide (CO), Carbon dioxide (CO2), Water (H2O) |

| > 200 | Reductive (e.g., H2) | Iridium (metal) | Carbon monoxide (CO), Methane (CH4), Water (H2O) |

Note: The exact decomposition temperatures and product distributions can vary depending on experimental conditions such as heating rate and pressure.

Theoretical and Computational Investigations of Dicarbonyl Acetylacetonato Iridium I Chemistry

Density Functional Theory (DFT) Applications for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing accurate descriptions of geometry and bonding. For [Ir(CO)₂(acac)], DFT calculations confirm the square planar coordination environment around the central iridium atom, consistent with X-ray diffraction data. researchgate.netpleiades.online The structure consists of the bidentate acetylacetonate (B107027) (acac) ligand and two carbonyl (CO) ligands. pleiades.online

DFT studies reveal key details about the bonding within the complex. The interaction between the iridium d-orbitals and the π-system of the ligands is crucial. Significant π-backbonding occurs from the filled d-orbitals of the iridium center to the empty π* orbitals of the carbonyl ligands. This interaction strengthens the Ir-C bond and weakens the C-O bond, a phenomenon that can be probed spectroscopically. The acetylacetonate ligand, while often considered a simple spectator ligand, also participates in the electronic structure through its π-system, and its redox-active nature can be explored computationally. nih.govrsc.org

Analysis of the frontier molecular orbitals (HOMO and LUMO) using DFT provides insight into the complex's reactivity. The Highest Occupied Molecular Orbital (HOMO) is typically metal-centered, making the complex susceptible to electrophilic attack and oxidative addition reactions. The Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the π* orbitals of the CO ligands. The energy gap between the HOMO and LUMO influences the complex's stability and electronic absorption spectra. nih.gov DFT calculations have been employed to explain differences in the physical properties, such as electrical conductivity, between [Ir(CO)₂(acac)] and its rhodium analogue, attributing them to variations in intermolecular interactions and electronic structure. researchgate.net

Below is a table summarizing typical bond lengths for [Ir(CO)₂(acac)] as determined by experimental methods, which are accurately reproduced by DFT calculations.

| Bond | Average Experimental Bond Length (Å) |

| Ir-O | 2.045 |

| Ir-C | 1.832 |

| Data sourced from X-ray diffraction studies. pleiades.online |

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. For a 16-electron, square-planar d⁸ complex like [Ir(CO)₂(acac)], oxidative addition is a characteristic and fundamental reaction. DFT calculations have been extensively used to model this process.

Quantum mechanical calculations on related iridium systems, such as [Ir(CO)₂I₂]⁻, have shown that the oxidative addition of methyl iodide proceeds via an Sₙ2 mechanism. researchgate.netfigshare.com These studies compute the free energies of activation (ΔG‡) and elucidate the structure of the three-centered transition state. researchgate.netfigshare.com Such calculations have demonstrated that the activation barrier for iridium complexes is significantly lower than for analogous rhodium complexes, a difference attributed to relativistic effects that lead to a greater stabilization of the Ir-CH₃ bond in the product. researchgate.netfigshare.com

The general steps for modeling a reaction mechanism like oxidative addition using DFT are:

Optimization of the geometries of the reactants (e.g., [Ir(CO)₂(acac)] and an alkyl halide).

Locating the transition state structure on the potential energy surface.

Optimization of the geometry of the final product (an 18-electron, octahedral Ir(III) complex).

Calculation of the energies of all species to determine the reaction's energy profile, including the activation energy.

Photochemical reactions, such as CO dissociation, have also been investigated for related organometallic complexes using computational methods like CASSCF. nih.gov These studies explore the potential energy surfaces of excited states, identifying pathways for ligand loss and subsequent activation of other molecules, such as silanes. nih.gov This highlights the ability of computational chemistry to model complex, multi-step reaction landscapes.

The table below shows representative calculated activation energies for oxidative addition reactions involving iridium centers, illustrating the quantitative data that can be obtained from DFT studies.

| Reactants | Reaction Type | Calculated ΔG‡ (kcal/mol) |

| [Ir(CO)₂I₂]⁻ + CH₃I | Oxidative Addition | 19.3 |

| [Rh(CO)₂I₂]⁻ + CH₃I | Oxidative Addition | 26.9 |

| Calculated free energies of activation in methanol (B129727) solvent. researchgate.netfigshare.com |

Quantum Chemical Studies of Ligand Effects on Iridium(I) Centers

Quantum chemical methods allow for the systematic investigation of how modifications to ligands influence the properties of the metal center. By computationally substituting functional groups on the acetylacetonate ligand or replacing the carbonyl ligands, researchers can predict the resulting changes in electronic structure, stability, and reactivity.

The electronic character of the ligands profoundly impacts the electron density at the iridium center. acs.org For instance, attaching electron-withdrawing groups (e.g., -CF₃) to the acetylacetonate backbone would be predicted by DFT to decrease the electron density on the iridium atom. This makes the metal center more electrophilic and is expected to increase its oxidative addition rate. Conversely, electron-donating groups (e.g., -OCH₃) would increase the electron density on the iridium, potentially making it more susceptible to oxidation but decreasing its reactivity towards oxidative addition with electrophiles.

These electronic effects can be quantified by analyzing calculated parameters such as:

HOMO and LUMO energy levels: Substituents can raise or lower the energy of the frontier orbitals, tuning the complex's redox potential and optical properties. nih.gov

Natural Bond Orbital (NBO) charges: This analysis partitions the electron density to assign partial charges to each atom, providing a direct measure of the electron-donating or -withdrawing effect of a ligand.

Vibrational frequencies: The stretching frequency of the CO ligands is particularly sensitive to the electronic environment. Stronger π-backbonding from a more electron-rich iridium center weakens the C-O bond, resulting in a lower calculated ν(CO) frequency.

The table below illustrates the predicted qualitative effects of modifying the acetylacetonate ligand on the electronic properties of the iridium center.

| Substituent on acac | Electronic Effect | Predicted Impact on Ir Center Electron Density | Predicted Impact on ν(CO) Frequency |

| -CF₃ | Strong Electron-Withdrawing | Decrease | Increase |

| -H | Neutral (Reference) | Reference | Reference |

| -CH₃ | Weak Electron-Donating | Increase | Decrease |

| -OCH₃ | Strong Electron-Donating | Significant Increase | Significant Decrease |

Predictive Modeling of Spectroscopic Signatures for [Ir(CO)2(acac)] Derivatives

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for identifying and characterizing new compounds. DFT calculations can provide accurate predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra for [Ir(CO)₂(acac)] and its derivatives. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can accurately compute the vibrational frequencies of a molecule. dtic.mil For [Ir(CO)₂(acac)], the most informative region of the IR spectrum is typically where the carbonyl ligands' stretching vibrations (ν(CO)) appear. These bands are intense and highly sensitive to the electronic environment of the iridium center. As discussed previously, changes in the electron density at the metal, induced by ligand modifications, alter the degree of π-backbonding to the CO ligands, causing predictable shifts in their stretching frequencies. umb.edu Comparing calculated IR spectra with experimental data can confirm the structure of a synthesized complex and provide evidence for electronic effects. ox.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method, typically used in conjunction with DFT, allows for the reliable calculation of NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra, especially for complex molecules or for distinguishing between possible isomers.

The following table compares experimental IR frequencies for a related rhodium complex with those obtained from computational models, demonstrating the predictive accuracy of these methods.

| Complex | Spectroscopic Parameter | Experimental Value (cm⁻¹) |

| [Rh(CO)₂(acac)] | ν(CO) symmetric | 2083 |

| [Rh(CO)₂(acac)] | ν(CO) asymmetric | 2014 |

| Computational methods can reproduce these experimental values with high accuracy, often within a few wavenumbers. |

Catalytic Reactivity and Mechanistic Elucidation of Dicarbonyl Acetylacetonato Iridium I

Homogeneous Catalysis with [Ir(CO)₂(acac)]

In homogeneous catalysis, [Ir(CO)₂(acac)] and its derivatives are active in several key organic reactions. The facility with which [Ir(CO)₂(acac)] undergoes oxidative addition and ligand substitution reactions makes it a valuable component in catalytic cycles.

Iridium-catalyzed carbonylation of methanol (B129727) to produce acetic acid is a cornerstone of industrial organic chemistry, most notably in the Cativa™ process developed by BP Chemicals. wikipedia.orgsci-hub.se This process represents a significant improvement over the rhodium-based Monsanto process, offering higher reaction rates, improved catalyst stability, and the ability to operate at lower water concentrations, which in turn reduces by-product formation. wikipedia.orgresearchgate.net While the active catalyst in the Cativa process is typically an anionic species like [Ir(CO)₂I₂]⁻, [Ir(CO)₂(acac)] is a relevant precursor for forming catalytically active iridium species in solution. googleapis.comgoogle.com

The catalytic cycle of the iridium-catalyzed methanol carbonylation involves several key steps, beginning with the oxidative addition of methyl iodide to the iridium(I) center. wikipedia.orgnsf.gov This is followed by migratory insertion of a carbonyl group to form an acetyl-iridium(III) complex. The cycle is completed by the reductive elimination of acetyl iodide, which is then hydrolyzed to acetic acid, regenerating the active catalyst. wikipedia.org

A crucial aspect of the Cativa process is the use of promoters, which can be either other metal carbonyl complexes (e.g., of ruthenium, osmium) or simple metal iodides (e.g., of zinc, indium). nih.govacs.org These promoters facilitate the catalytic cycle, with mechanistic studies indicating that they can abstract an iodide ligand from the iridium center. nih.govacs.org This abstraction allows for the coordination of carbon monoxide to form a more reactive intermediate, [Ir(CO)₃I₂Me], which undergoes migratory CO insertion at a significantly faster rate than the unpromoted species. nih.govacs.org The resting state of the catalyst under typical process conditions (water levels ≥ 5% w/w) is the fac,cis-[Ir(CO)₂I₃Me]⁻ complex. nih.govacs.org

| Promoter | Promoter Class | Observed Effect | Proposed Mechanism of Action |

|---|---|---|---|

| [Ru(CO)₃I₂]₂ | Metal Carbonyl | Accelerates stoichiometric carbonylation of [Ir(CO)₂I₃Me]⁻ | Abstracts an iodide ligand from the iridium center |

| InI₃ | Simple Metal Iodide | Accelerates stoichiometric carbonylation of [Ir(CO)₂I₃Me]⁻ | Abstracts an iodide ligand from the iridium center |

| ZnI₂ | Simple Metal Iodide | Accelerates stoichiometric carbonylation of [Ir(CO)₂I₃Me]⁻ | Abstracts an iodide ligand from the iridium center |

| Bu₄NI | Iodide Salt | Inhibits carbonylation | Does not promote iodide abstraction |

[Ir(CO)₂(acac)] has been demonstrated to be an effective catalyst for the hydrocarboxylation of olefins using carbon dioxide (CO₂) and hydrogen (H₂), a process that offers a sustainable route to valuable carboxylic acids. mdpi.com This transformation combines readily available feedstocks to achieve a highly atom-economical synthesis.

In a representative study, a catalytic system composed of [Ir(CO)₂(acac)] and a lithium iodide (LiI) promoter in acetic acid was shown to efficiently catalyze the hydrocarboxylation of various olefins at 170 °C. mdpi.com The catalytic system is effective for a range of substrates, including cyclic, linear, terminal, and internal olefins, as well as dienes. mdpi.com Control experiments have indicated that both the iridium complex and the iodide promoter are essential for the reaction to proceed. mdpi.com The proposed mechanism suggests that the catalytic system may activate the olefin substrates and concurrently facilitate the reverse water-gas shift (RWGS) reaction to generate carbon monoxide in situ. mdpi.com The resulting organic iodides derived from the olefins then undergo carbonylation to yield the desired carboxylic acids. mdpi.com

| Catalyst | Promoter | Solvent | Temperature (°C) | Yield of Cyclohexanecarboxylic Acid (%) |

|---|---|---|---|---|

| Ir(acac)(CO)₂ | LiI | Acetic Acid | 170 | Effective |

| None | LiI | Acetic Acid | 170 | No Reaction |

| Ir(acac)(CO)₂ | None | Acetic Acid | 170 | No Reaction |

| Ir(acac)(CO)₂ | LiCl | Acetic Acid | 170 | No Reaction |

| Ir(acac)(CO)₂ | LiBr | Acetic Acid | 170 | No Reaction |

Oxidative addition is a fundamental reaction in organometallic chemistry and a key step in many catalytic cycles involving iridium complexes. umb.edu In this process, a metal complex with a lower oxidation state reacts with a substrate, leading to an increase in both the oxidation state and the coordination number of the metal center. umb.edu While specific studies detailing the oxidative addition to [Ir(CO)₂(acac)] itself are not extensively documented in the provided context, it is known to be a reactant for the oxidative addition of perfluoroalkyl iodides. The general principles of oxidative addition to iridium(I) complexes are well-established and provide a framework for understanding the reactivity of [Ir(CO)₂(acac)] precursors.

For square planar d⁸ iridium(I) complexes, which is the coordination environment of the iridium center in [Ir(CO)₂(acac)], oxidative addition reactions are common. These reactions can proceed through various mechanisms, including concerted, Sₙ2-type, and radical pathways, depending on the nature of the substrate. youtube.com For instance, the oxidative addition of non-polar molecules like H₂ often occurs via a concerted mechanism, resulting in cis-addition of the two fragments. youtube.com In contrast, polar substrates such as alkyl halides typically react through an Sₙ2-type mechanism, which involves a nucleophilic attack by the metal center on the electrophilic carbon atom, leading to inversion of stereochemistry at the carbon. youtube.com

The catalytic cycle for methanol carbonylation, for which [Ir(CO)₂(acac)] is a precursor, prominently features the oxidative addition of methyl iodide to an iridium(I) center as the initial step. wikipedia.org This reaction transforms the square planar iridium(I) species into an octahedral iridium(III) complex. wikipedia.org

Heterogeneous Catalysis via [Ir(CO)₂(acac)] as a Precursor

[Ir(CO)₂(acac)] is a valuable precursor for the synthesis of heterogeneous catalysts, particularly single-site catalysts where iridium complexes are anchored to solid supports like zeolites. This approach combines the high selectivity and well-defined active sites of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and catalyst recycling.

The synthesis of zeolite-supported iridium carbonyl complexes typically involves the reaction of [Ir(CO)₂(acac)] with the hydroxyl groups on the zeolite surface. osti.govosti.gov This reaction leads to the formation of iridium gem-dicarbonyl, Ir(CO)₂, species that are covalently bonded to the zeolite framework through iridium-oxygen bonds. osti.govresearchgate.net The crystalline nature of zeolites provides a uniform array of binding sites, which allows for the preparation of highly uniform supported metal complexes. osti.govosti.gov

The synthesis is often carried out by slurrying the zeolite support with a solution of [Ir(CO)₂(acac)] in a non-polar solvent like n-pentane. escholarship.org The acetylacetonate (B107027) ligand is displaced during the reaction with the surface hydroxyls, anchoring the Ir(CO)₂ moiety to the support. acs.org The resulting supported species are highly uniform, which is crucial for detailed mechanistic studies and for achieving high selectivity in catalytic applications. osti.govosti.gov These supported iridium dicarbonyls can then be used as starting materials for a variety of catalytic reactions or can be further modified by ligand exchange reactions. osti.gov

The structure and reactivity of zeolite-anchored iridium species derived from [Ir(CO)₂(acac)] have been extensively characterized using a combination of spectroscopic techniques, primarily infrared (IR) spectroscopy and X-ray absorption spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS). osti.govacs.org

IR spectroscopy is particularly informative for characterizing the carbonyl ligands on the iridium centers. The supported Ir(CO)₂ species typically exhibit two distinct C-O stretching bands in the IR spectrum, corresponding to the symmetric and asymmetric stretching modes of the gem-dicarbonyl unit. osti.govescholarship.org The positions of these bands are sensitive to the electronic environment of the iridium atom, which is influenced by the nature of the support. acs.org For example, electron-donating supports lead to a decrease in the C-O stretching frequencies due to increased back-donation from the iridium to the π* orbitals of the CO ligands, while electron-withdrawing supports have the opposite effect. amazonaws.com

| Surface Species | ν(CO) (cm⁻¹) | Assignment |

|---|---|---|

| Ir(CO)₂ | 2109, 2038 | Symmetric and asymmetric C-O stretches |

| Ir(CO)(C₂H₄) | 2054 | C-O stretch |

| Ir(CO)(C₂H₄)₂ | 2087 | C-O stretch |

EXAFS provides detailed information about the local coordination environment of the iridium atoms, including bond distances and coordination numbers. acs.org EXAFS studies have confirmed that the iridium atoms in these supported catalysts are site-isolated and are typically coordinated to two oxygen atoms of the zeolite support. researchgate.netacs.org This detailed structural information is crucial for understanding the catalytic behavior of these materials at a molecular level.

Mechanistic Pathways in [Ir(CO)2(acac)]-Mediated Transformations

The catalytic prowess of dicarbonyl(acetylacetonato)iridium(I), [Ir(CO)2(acac)], in a variety of chemical transformations is deeply rooted in a series of fundamental mechanistic steps. Understanding these pathways, including ligand exchange, carbonyl group activation, and C-H bond activation, is crucial for the rational design of more efficient and selective catalysts. This section delves into the mechanistic details of these key processes, drawing upon studies of [Ir(CO)2(acac)] and closely related iridium complexes to elucidate the underlying principles of its reactivity.

Ligand Exchange and Substitution Dynamics

In an associative mechanism , an incoming ligand attacks the metal center to form a five-coordinate intermediate, which then expels one of the original ligands. This pathway is often favored for square planar complexes as it provides a relatively low-energy route for substitution.

Conversely, a dissociative mechanism involves the initial departure of a ligand to generate a three-coordinate, 14-electron intermediate, which is then trapped by the incoming ligand. This pathway is less common for 16-electron square planar complexes unless facilitated by bulky ligands or specific electronic factors.

Studies on related Ir(III) complexes, such as those involving pyridine (B92270) exchange, have shown that a dissociative mechanism can be operative. nih.gov For the exchange of pyridine (Py) in complexes of the type R-Ir-Py, where -Ir- represents the trans-(acac-O,O)2Ir(III) motif, the reaction proceeds through the pre-equilibrium loss of pyridine to generate a five-coordinate intermediate. nih.gov The activation parameters for such exchanges provide insight into the energetics of the process.

| Complex | ΔH‡ (kcal/mol) | ΔS‡ (eu) | ΔG‡ (298 K) (kcal/mol) |

| Ph-Ir-Py | 22.8 ± 0.5 | 8.4 ± 1.6 | 20.3 ± 1.0 |

| CH3-Ir-Py | 19.9 ± 1.4 | 4.4 ± 5.5 | 18.6 ± 0.5 |

| Table 1: Activation parameters for pyridine exchange in trans-(acac-O,O)2Ir(R)(Py) complexes, indicating a dissociative mechanism. Data sourced from reference nih.gov. |

While specific kinetic studies on ligand substitution of the carbonyl or acetylacetonate ligands in [Ir(CO)2(acac)] are not extensively detailed in the provided context, the general principles of ligand exchange in square planar iridium complexes suggest that both associative and dissociative pathways are plausible depending on the nature of the incoming and outgoing ligands, as well as the reaction conditions. The acetylacetonate ligand, being a bidentate chelate, is generally considered to be more strongly bound and less likely to dissociate compared to the monodentate carbonyl ligands.

Carbonyl Group Activation Mechanisms

The carbonyl ligands in [Ir(CO)2(acac)] are not mere spectators; they can actively participate in reactions through various activation mechanisms. These mechanisms are central to transformations involving the incorporation of CO into organic substrates.

One important pathway is migratory insertion , where an adjacent ligand (e.g., an alkyl or aryl group) migrates to the carbon atom of a carbonyl ligand, forming a new acyl group. This process is fundamental in carbonylation reactions. The reverse reaction is known as deinsertion.

Another mechanism of CO activation is nucleophilic attack on the carbonyl carbon. The polarization of the Ir-CO bond makes the carbonyl carbon electrophilic and susceptible to attack by external nucleophiles. This can lead to the formation of a variety of functionalized products.

While direct mechanistic studies on CO activation in [Ir(CO)2(acac)] are limited, research on analogous rhodium complexes, such as [Rh(acac)(CO)2], provides valuable insights. Under certain conditions, these complexes can undergo transformations leading to the formation of polynuclear carbonyl clusters, a process that inherently involves the activation and rearrangement of carbonyl ligands. Furthermore, the use of [Ir(CO)2(acac)] as a reactant for the synthesis of metal carbonyl clusters points to the lability and reactivity of its carbonyl groups.

C-H Bond Activation Chemistry in Related Iridium Systems

The activation of otherwise inert C-H bonds is a significant area of research in organometallic chemistry, with iridium complexes playing a prominent role. While direct evidence for C-H activation by [Ir(CO)2(acac)] itself is not extensively documented in the provided sources, studies on related iridium(III) acetylacetonato complexes provide a clear precedent and mechanistic framework for this important reaction.

Research on complexes of the type (acac-O,O)2Ir(R)(L) has demonstrated their capability to undergo quantitative, intermolecular C-H activation of benzene (B151609). nih.gov The proposed mechanism for this transformation involves several key steps:

Pre-equilibrium loss of a ligand (L) , such as pyridine, to generate a five-coordinate, square pyramidal intermediate. nih.gov

Isomerization of this intermediate to a species where the substrate can coordinate. nih.gov

Coordination of the hydrocarbon substrate (e.g., benzene) to the iridium center. nih.gov

Rate-determining C-H bond cleavage to form the final product. nih.gov

The activation parameters for the C-H activation of benzene by CH3-Ir-Py have been determined, providing quantitative insight into the energy profile of the reaction. nih.gov

| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (eu) | ΔG‡ (298 K) (kcal/mol) |

| C-H Activation of Benzene | 41.1 ± 1.1 | 11.5 ± 3.0 | 37.7 ± 1.0 |

| Table 2: Activation parameters for the C-H activation of benzene by the trans-(acac-O,O)2Ir(CH3)(Py) complex. Data sourced from reference nih.gov. |

Computational studies on Ir(III)-catalyzed C-H arylations suggest that a concerted metalation-deprotonation (CMD) pathway is often operative. nih.gov This mechanism involves a single transition state where the C-H bond is broken and a new Ir-C bond is formed with the assistance of a base. The nature of the ligands on the iridium center can influence the activation barrier of the C-H bond cleavage. nih.gov

The role of the acetylacetonate ligand in these systems is multifaceted. It provides electronic and steric tuning of the metal center, and its β-diketonate structure can influence the photophysical properties of the complex, which can be relevant in photo-induced catalytic processes. rsc.org

Advanced Materials Deposition Utilizing Dicarbonyl Acetylacetonato Iridium I Precursors

Metal-Organic Chemical Vapor Deposition (MOCVD) of Iridium Films with [Ir(CO)2(acac)]

MOCVD is a versatile technique for depositing thin films by introducing volatile organometallic precursors into a reactor where they decompose on a heated substrate. [Ir(CO)2(acac)] has been evaluated as a precursor for the MOCVD of pure iridium films, offering advantages in terms of its thermal properties. researchgate.net

The effective use of a precursor in MOCVD is highly dependent on its volatility and thermal stability. [Ir(CO)2(acac)] demonstrates high stability and sublimes at 100°C in a vacuum. researchgate.net The threshold temperature for the vapor decomposition of [Ir(CO)2(acac)] in a vacuum is approximately 200 ± 10 °C. mdpi.com

Quantum chemical modeling, complementing in-situ mass spectrometry data, has provided a more detailed understanding of the decomposition process. mdpi.com In the gas phase, the decomposition of the [Ir(CO)2(acac)] molecule is initiated by the cleavage of an Iridium-Oxygen (Ir-O) bond. However, when the molecule is adsorbed onto the substrate surface, a structural rearrangement occurs. This leads to a notable increase in the lengths of the Ir-O and Iridium-Carbon (Ir-C) bonds. Consequently, the decomposition of the precursor on the heated surface proceeds through a different mechanism than in the gaseous phase, beginning with the cleavage of Ir-C bonds and the removal of a carbon monoxide (CO) molecule. mdpi.com

| Property | Value | Conditions |

|---|---|---|

| Sublimation Temperature | 100°C | In vacuum |

| Vapor Decomposition Threshold | 200 ± 10 °C | In vacuum |

The introduction of co-reactant gases such as oxygen (O2) or hydrogen (H2) can significantly influence the MOCVD process and the properties of the resulting iridium films. The addition of these gases does not substantially affect the process temperatures for the decomposition of [Ir(CO)2(acac)]. mdpi.com However, the composition of the decomposition byproducts changes depending on the atmosphere. In a vacuum and in the presence of hydrogen, the main decomposition products are CO and acetylacetone (B45752) (Hacac). mdpi.com In an oxidizing atmosphere (in the presence of oxygen), peaks corresponding to the formation of water (H2O) and carbon dioxide (CO2) are observed. mdpi.com

The use of co-dosed oxygen is particularly beneficial as it helps to prevent carbon incorporation into the iridium films, increases the film deposition rate, and significantly lowers the required film growth temperatures. researchgate.net While [Ir(CO)2(acac)] vapors have been shown to be least stable in the presence of hydrogen, enabling the deposition of coatings at temperatures as low as 240–300 °C via pulsed MOCVD. mdpi.com

A significant challenge in the MOCVD of iridium films from organometallic precursors is the co-deposition of carbon, which can adversely affect the film's properties. When using [Ir(CO)2(acac)] as a precursor, carbon can be incorporated into the iridium films unless a reactive gas like oxygen is co-dosed. researchgate.net The carbon contamination arises from the decomposition of the acetylacetonate (B107027) ligand. nii.ac.jp The addition of oxygen effectively reduces this carbon contamination and also improves the morphology of the film. nii.ac.jp

Atomic Layer Deposition (ALD) using Iridium Acetylacetonate Precursors

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. This method allows for the deposition of conformal and uniform thin films with precise thickness control. mdpi.com Iridium acetylacetonate precursors, particularly Tris(2,4-pentanedionato)iridium [Ir(acac)3], are commonly used in ALD processes.

In-situ studies using techniques like quadrupole mass spectrometry (QMS) and quartz crystal microbalance (QCM) are crucial for understanding the reaction mechanisms during ALD. researchgate.netacs.org These methods allow for the real-time monitoring of gas-phase species and mass changes on the substrate surface. researchgate.net

For the ALD of iridium using Ir(acac)3 and O2 at 300 °C, the byproducts are CO2 and H2O. acs.org A portion of these byproducts are released during the Ir(acac)3 pulse, suggesting that some oxygen atoms chemisorb on the surface during the O2 pulse. acs.org In contrast, for ALD processes involving ozone (O3), the adsorption of Ir(acac)3 appears to be molecular on the film surface. acs.org

A newer ALD process has been demonstrated using sequential pulses of Ir(acac)3, O2, and H2. researchgate.net This ABC-type ALD process allows for the deposition of iridium films with a strong (111) texture. researchgate.net

| Technique | Information Provided |

|---|---|

| Quadrupole Mass Spectrometry (QMS) | Identifies gas-phase reaction byproducts. researchgate.netacs.org |

| Quartz Crystal Microbalance (QCM) | Measures mass changes on the substrate surface, revealing growth mechanisms. researchgate.netacs.org |

| Infrared (IR) Spectrometry | Provides information on surface chemical species. researchgate.net |

ALD using iridium acetylacetonate precursors can be tailored to produce either metallic iridium or iridium oxide films by carefully selecting the co-reactants and deposition temperature.

Metallic iridium films can be grown by ALD using Ir(acac)3 and oxygen at temperatures between 225 and 375°C. researchgate.net These films exhibit low resistivity, low impurity content, and good adhesion to the substrate. researchgate.net The growth is self-limiting, and the film thickness shows a linear dependence on the number of deposition cycles. researchgate.net

Iridium oxide (IrO2) thin films can be deposited using Ir(acac)3 and ozone at lower temperatures, typically between 165 and 200 °C. acs.org These films also show self-limiting growth and a linear dependence of thickness on the number of cycles. acs.org The resulting IrO2 films have low impurity levels and adhere well to various substrates. acs.org If the deposition temperature is raised above 200 °C in the presence of ozone, the deposited films tend to be metallic iridium. acs.org Furthermore, metallic iridium films can be obtained at temperatures between 120 and 180 °C by introducing a reductive hydrogen pulse after the oxidative ozone pulse in an ABC-type ALD process. rsc.org

Research on Iridium Film Integration in Microelectronics and Nanotechnology

The integration of iridium (Ir) and its conductive oxide thin films into microelectronic and nanotechnological applications is driven by the metal's unique combination of properties, including high thermal stability, exceptional corrosion resistance, high density, and a high work function. These characteristics make it a prime candidate for electrodes in dynamic random access memories (DRAMs), ferroelectric random access memories (FRAMs), and as a gate electrode in advanced transistors. In nanotechnology, iridium's catalytic activity and biocompatibility are leveraged for sensors and advanced coating applications. A key factor in realizing these applications is the deposition of high-quality, pure, and conformal iridium films, for which organometallic precursors are essential.

Dicarbonyl(acetylacetonato)iridium(I), also known as Carbon monoxide;iridium;pentane-2,4-dione, has been identified as a promising precursor for the deposition of iridium films via Metal-Organic Chemical Vapor Deposition (MOCVD). mdpi.com This precursor offers distinct advantages over more common iridium sources like Iridium(III) acetylacetonate, particularly its lower sublimation and decomposition temperatures, which can mitigate the issue of carbon co-deposition and allow for lower process temperatures. mdpi.com

Research into film deposition using Dicarbonyl(acetylacetonato)iridium(I) has focused on optimizing the MOCVD process to produce pure, dense, and smooth iridium layers. Studies have shown that this precursor can be used in pulsed MOCVD techniques to deposit iridium coatings at temperatures as low as 240–300 °C. nii.ac.jp In-situ mass spectrometry has indicated that the vapor of Dicarbonyl(acetylacetonato)iridium(I) begins to decompose in a vacuum at a threshold temperature of approximately 200 °C. nii.ac.jp The primary decomposition byproducts in a vacuum or in the presence of hydrogen are carbon monoxide and acetylacetone. nii.ac.jp When deposition occurs in an oxidizing atmosphere, the formation of water and carbon dioxide is also observed. nii.ac.jp

While pure iridium films can be deposited, the presence of acetylacetonate ligands often necessitates the use of a reactive co-dosing gas, such as oxygen, to prevent the incorporation of carbon impurities into the growing film. researchgate.net This is a common challenge with acetylacetonate-based precursors. The precise control over deposition parameters—including substrate temperature, pressure, and the ratio of precursor to oxidant—is critical to achieving films with the desired electrical and morphological properties for sensitive microelectronic devices.

In the realm of nanotechnology, iridium films deposited from Dicarbonyl(acetylacetonato)iridium(I) have been used to create functional sublayers for advanced materials. For instance, MOCVD-grown iridium films serve as effective substrates for the subsequent deposition of silver nanoparticles, creating heterostructures with significant antibacterial properties for coating medical implants. strem.com This application demonstrates the versatility of the precursor in forming high-quality iridium surfaces essential for nanostructured composite materials.

The table below summarizes key properties of Dicarbonyl(acetylacetonato)iridium(I) in comparison to another widely studied iridium precursor, highlighting its suitability for low-temperature deposition processes.

| Precursor | Chemical Formula | Typical Deposition Method | Reported Deposition Temperature Range (°C) | Key Advantages/Findings |

|---|---|---|---|---|

| Dicarbonyl(acetylacetonato)iridium(I) | Ir(C₅H₇O₂)(CO)₂ | MOCVD, Pulsed MOCVD | 240 - 300 | Lower deposition temperature reduces carbon co-deposition and thermal budget. mdpi.comnii.ac.jp |

| Iridium(III) acetylacetonate | Ir(C₅H₇O₂)₃ | MOCVD, ALD | 350 - 550 (MOCVD) | Higher sublimation and decomposition temperatures; carbon incorporation is a known issue without an oxidant. mdpi.comresearchgate.net |

Detailed findings from deposition studies indicate a trade-off between deposition temperature and film properties such as growth rate and surface roughness. While specific quantitative data for films from Dicarbonyl(acetylacetonato)iridium(I) is limited in publicly available literature, research on similar Ir(I) precursors provides insight into expected trends. Generally, for MOCVD processes, growth rates tend to increase with temperature up to a certain point, beyond which precursor decomposition in the gas phase can lead to reduced film quality and lower deposition rates. Similarly, surface roughness may increase at higher temperatures. The successful integration of these films into microelectronics hinges on achieving low resistivity, high purity, and excellent conformality on complex three-dimensional structures.

Ligand Design and Electronic Modulation in Dicarbonyl Acetylacetonato Iridium I Derivatives

Impact of Acetylacetonate (B107027) Ligand Modifications on Electronic and Steric Properties

The acetylacetonate ligand, while sometimes considered electronically passive, can be modified to exert significant influence over the steric and electronic properties of an iridium complex. acs.orgsemanticscholar.org Substitutions on the β-diketonate backbone can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby affecting the complex's electrochemical behavior and emission characteristics. rsc.org

Research has shown that introducing different substituent groups on the acac ligand can modulate the properties of the resulting iridium complex. For instance, a study on complexes with the main ligand N-hetero-dibenzofuran (MPBFP) and various β-diketonate ancillary ligands demonstrated this effect. rsc.org The thermal stability of the complexes was found to be dependent on the substituents on the acac ligand; the complex with two methyl groups (acac) had the highest thermal stability (410 °C), while the complex with two pentyl groups (detd) had the lowest (359 °C). rsc.org This is attributed to the longer, more flexible hydrocarbon chains of the pentyl groups being more susceptible to thermal degradation. rsc.org

These modifications also impact the photophysical and electrochemical properties. The emission wavelengths and redox potentials of the complexes shift based on the electronic nature of the substituents on the ancillary ligand. rsc.org For example, the maximum emission wavelengths for (MPBFP)₂Ir(detd), (MPBFP)₂Ir(tmd), and (MPBFP)₂Ir(acac) were found to be 537 nm, 544 nm, and 540 nm, respectively. rsc.org Furthermore, their oxidation potentials were measured at 1.28 V, 1.13 V, and 1.24 V, respectively, indicating that the ancillary ligand influences the electron density at the iridium center. rsc.org

| Complex | Ancillary Ligand Substituents | Max Emission Wavelength (λem) | Oxidation Potential (V) | Decomposition Temp (Td) |

|---|---|---|---|---|

| (MPBFP)₂Ir(detd) | Pentyl | 537 nm | 1.28 V | 359 °C |

| (MPBFP)₂Ir(tmd) | tert-Butyl | 544 nm | 1.13 V | 389 °C |

| (MPBFP)₂Ir(acac) | Methyl | 540 nm | 1.24 V | 410 °C |

Data sourced from a study on iridium(III) complexes containing an N hetero-dibenzofuran C^N ligand. rsc.org

In another approach, oligo(phenyleneethynylene) (OPE) groups were attached to the acac ligand. acs.orgsemanticscholar.org Due to steric factors, the aryl groups of the OPE motif are perpendicular to the plane of the acac chelate, which prevents π-conjugation but allows for through-space electronic interactions or modulation of the ligand field strength. semanticscholar.org This strategy aims to electronically decouple a sensitizer (B1316253) (the OPE group) from the emissive iridium core, influencing energy transfer processes and excited-state lifetimes. acs.org

Tuning of Ancillary Ligands for Photophysical and Electronic Structure Control

In heteroleptic iridium complexes, which typically feature two cyclometalating ligands and one ancillary ligand, the nature of the ancillary ligand is a critical tool for tuning the electronic structure and photophysical properties. mdpi.com While the emission properties are often dominated by the cyclometalating ligands, the ancillary ligand can significantly modulate the emission color, quantum yield, and excited-state dynamics. mdpi.comrsc.orgnih.gov

The choice of ancillary ligand can influence the electron density distribution of the frontier molecular orbitals (HOMO and LUMO) and their energy levels. rsc.org This, in turn, alters the transition character and the resulting emission color. rsc.org For example, a series of iridium complexes, Ir(C--N)₂(LX), were synthesized with different main ligands (C--N) and ancillary ligands (LX) like 2-(2-hydroxyphenyl)benzoxazolate (BOX) and 2-(2-hydroxyphenyl)benzothiazolate (BTZ). nih.gov The resulting complexes showed a wide range of emission colors, from 510 nm to 643 nm, depending on the relative energy levels of the main and ancillary ligands, which govern the possibility of interligand energy transfer. nih.gov

Electron-rich ancillary ligands can raise the energy of the HOMO, which is often localized on the iridium center and the cyclometalating ligands. This can lead to a red-shift in the emission wavelength. nih.govacs.org A study of deep-red to near-infrared (NIR) emitting complexes used various electron-rich ancillary ligands, including β-diketonates, guanidinates, and dithiocarbamates. nih.govacs.org The results showed that the emission wavelengths and excited-state dynamics are highly dependent on the ancillary ligand. For instance, replacing an acetylacetonate ligand in Ir(btiq)₂(acac) with a dipivaloylmethanate (dipba) ligand resulted in a 10 nm red-shift in the emission spectrum. acs.org The Ir(IV)/Ir(III) oxidation potential is a good indicator of the electron-donating strength of the ancillary ligand; more electron-rich ligands lead to more negative potentials. nih.govacs.org

| Complex | Cyclometalating Ligand (C^N) | Ancillary Ligand (L^X) | Emission Max (λem) | Quantum Yield (ΦPL) | Ir(IV)/Ir(III) Potential (V) |

|---|---|---|---|---|---|

| btph-acac | btph | acac | 750 nm | 0.03 | +0.21 V |

| btph-NacNac | btph | NacNac | 765 nm | 0.08 | +0.07 V |

| btph-hpp | btph | hpp | 810 nm | 0.04 | -0.11 V |

Data comparing ancillary ligand effects on near-infrared phosphorescent iridium complexes. nih.govacs.org

This tuning is crucial for applications like OLEDs, where precise color control and high quantum efficiency are required. By selecting appropriate β-diketone ancillary ligands, it is possible to achieve high triplet energy levels, which can improve color purity. mdpi.com

Introduction of Cyclometalated Ligands in Iridium-Acetylacetonate Systems

The introduction of cyclometalated (C^N) ligands, such as 2-phenylpyridine (B120327) (ppy) and its derivatives, transforms the iridium center into a highly stable, octahedral Ir(III) species, which are known for their strong phosphorescence. mdpi.comuomphysics.net In these [Ir(C^N)₂(acac)] systems, the C^N ligands primarily determine the HOMO-LUMO gap and thus the emission color, while the acetylacetonate ligand acts as the ancillary bidentate ligand. nih.govmdpi.com

The process of cyclometalation involves the formation of a strong iridium-carbon σ-bond, which raises the energy of the metal d-orbitals, facilitating strong spin-orbit coupling and leading to efficient phosphorescence. researchgate.net The electronic properties of the complex can be systematically tuned by modifying the C^N ligand. For example, extending the π-conjugation of the C^N ligand or adding electron-donating or electron-withdrawing groups can shift the emission wavelength across the entire visible spectrum and into the near-infrared. mdpi.com

One strategy to enhance the performance of red-emitting OLEDs involves introducing functional groups onto the ancillary acetylacetonate ligand in a cyclometalated system. A study described a series of red-emitting cyclometalated iridium(III) complexes containing carbazolyl-acetylacetonate ligands. researchgate.net The introduction of hole-accepting carbazolyl moieties into the ancillary ligand was designed to enhance charge recombination at the emitter site. researchgate.net The resulting complexes, [(btp)₂Ir(III)(Cz-acac)], where 'btp' is 2-(2'-benzothienyl)pyridinato, exhibited high phosphorescence quantum yields (around 30%) and emission maxima at approximately 625 nm. researchgate.net These favorable properties led to significantly improved luminous and power efficiencies in polymer LED devices compared to the reference complex with an unmodified acac ligand. researchgate.net

| Complex | Description | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦPL) |

|---|---|---|---|---|

| Complex 1 | (btp)₂Ir(III) with N-ethyl-3-carbazolyl-acac | 247, 291 | 624 | 31% |

| Complex 2 | (btp)₂Ir(III) with N-ethyl-2-carbazolyl-acac | 264, 299 | 625 | 30% |

Spectroscopic data for red-emitting cyclometalated iridium(III) complexes with carbazolyl-acetylacetonate ligands. researchgate.net

Theoretical studies using density functional theory (DFT) have further elucidated the influence of both cyclometalated and ancillary ligands on the electronic structures of these complexes. rsc.org The results confirm that while ancillary ligands can influence orbital energy levels and transition characters, different cyclometalated ligands have a substantial impact on the charge transfer properties of the complexes. rsc.org This synergistic relationship between the cyclometalating and ancillary ligands is fundamental to the rational design of iridium phosphors for specific applications.

Future Research Perspectives for Dicarbonyl Acetylacetonato Iridium I in Chemical Sciences

Exploration of Novel Catalytic Transformations and Reaction Pathways

The exploration of novel catalytic transformations using dicarbonyl(acetylacetonato)iridium(I), [Ir(CO)2(acac)], is a burgeoning area of chemical research. While traditionally utilized in established processes, future research is poised to unlock new reaction pathways by leveraging the unique electronic and steric properties of the iridium center, modulated by the interplay of carbonyl and acetylacetonate (B107027) ligands. A significant frontier lies in the development of innovative carbon-carbon and carbon-heteroatom bond-forming reactions. The scientific community is increasingly interested in harnessing iridium catalysts for complex organic synthesis. researchgate.net

Future investigations will likely focus on asymmetric catalysis, where chiral variants of the acetylacetonate ligand or the introduction of chiral phosphines could induce enantioselectivity in reactions such as allylation and cyclopropanation. fastercapital.com There is also considerable potential in C-H activation and functionalization, a field where iridium complexes have already shown significant promise. fastercapital.com By designing derivatives of [Ir(CO)2(acac)], researchers aim to achieve site-selective functionalization of complex organic molecules, which is a major goal in pharmaceutical and agrochemical synthesis.

Moreover, the photocatalytic properties of iridium complexes are an area of intense investigation. acs.org Future work could explore the potential of [Ir(CO)2(acac)] and its derivatives as photocatalysts for a variety of transformations, including redox-neutral reactions and energy-demanding processes powered by visible light. The development of iridium-based systems for artificial photosynthesis and solar fuel production is a long-term goal that could be advanced by studying the fundamental photochemical behavior of complexes like [Ir(CO)2(acac)]. core.ac.ukresearchgate.net

The following table summarizes potential areas for the exploration of novel catalytic transformations involving [Ir(CO)2(acac)]:

| Catalytic Transformation | Research Focus | Potential Application |

|---|---|---|

| Asymmetric Catalysis | Development of chiral [Ir(CO)2(acac)] derivatives for enantioselective C-C and C-X bond formation. | Synthesis of chiral pharmaceuticals and fine chemicals. |

| C-H Activation/Functionalization | Site-selective functionalization of alkanes and arenes using modified [Ir(CO)2(acac)] catalysts. | Streamlining the synthesis of complex organic molecules. |

| Photoredox Catalysis | Utilizing [Ir(CO)2(acac)] as a photosensitizer for light-driven organic reactions. | Sustainable and green chemical synthesis. |

| Artificial Photosynthesis | Investigation of [Ir(CO)2(acac)] in multi-component systems for water splitting and CO2 reduction. | Renewable energy and carbon capture/utilization. |

Development of Next-Generation Iridium Precursors for Advanced Materials Science

In the realm of materials science, [Ir(CO)2(acac)] is a well-established precursor for the deposition of iridium and iridium oxide thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). However, the demands of next-generation electronic and optical devices necessitate the development of new precursors with enhanced properties. Future research will focus on modifying the molecular structure of [Ir(CO)2(acac)] to create precursors with improved volatility, lower decomposition temperatures, and higher purity for the deposited films.

One promising avenue is the synthesis of fluorinated derivatives of the acetylacetonate ligand. Fluorination can significantly increase the volatility of the complex, allowing for lower deposition temperatures, which is crucial for temperature-sensitive substrates. Additionally, the design of precursors for Atomic Layer Deposition (ALD) is a key area of future research. acs.org ALD allows for the deposition of ultrathin, conformal films with atomic-level precision, which is essential for the fabrication of advanced semiconductor devices. acs.org Developing [Ir(CO)2(acac)] analogues suitable for ALD will require careful tuning of their reactivity and thermal stability.

The synthesis of heterometallic precursors containing iridium and another metal is another exciting direction. These single-source precursors could be used to deposit alloy or mixed-oxide thin films with precisely controlled stoichiometry, opening up possibilities for new materials with tailored electronic, magnetic, or catalytic properties. For example, Ir-based alloys are of interest for their catalytic activity and corrosion resistance. rsc.org

The table below outlines key research directions for the development of next-generation iridium precursors based on the [Ir(CO)2(acac)] scaffold:

| Precursor Type | Modification Strategy | Desired Properties | Target Application |

|---|---|---|---|

| Fluorinated Precursors | Substitution of H with F on the acac ligand. | Increased volatility, lower decomposition temperature. | Low-temperature MOCVD/ALD of Ir and IrO2 films. |

| ALD-Specific Precursors | Tuning of ligand sterics and reactivity for self-limiting surface reactions. | Conformal, pinhole-free ultrathin films. | Next-generation microelectronics and memory devices. tosoh.co.jp |

| Heterometallic Precursors | Incorporation of a second metal into the precursor molecule. | Precise stoichiometric control of alloy or mixed-oxide films. | Catalysis, corrosion-resistant coatings, and electronic materials. |

| Liquid Precursors | Modification of ligands to create room-temperature liquid precursors. | Improved precursor delivery and handling for MOCVD. tosoh.co.jp | Large-scale industrial deposition processes. |

Integration of [Ir(CO)2(acac)] Chemistry in Emerging Chemical Technologies

The versatility of [Ir(CO)2(acac)] and its derivatives positions them as key components in a range of emerging chemical technologies. One of the most significant areas is in the field of organic light-emitting diodes (OLEDs). Cyclometalated iridium(III) complexes are known for their high phosphorescence quantum yields, and future research could explore the conversion of [Ir(CO)2(acac)] into highly efficient emitters for next-generation displays and lighting. researchgate.net This would involve the development of synthetic routes to replace the CO and acetylacetonate ligands with appropriate cyclometalating and ancillary ligands.

Another emerging application is in the development of chemical sensors and biological probes. rsc.org The luminescence of iridium complexes is often sensitive to their local environment, making them suitable for detecting ions, small molecules, and even biomacromolecules. rsc.orgnih.gov Future research could focus on designing functionalized [Ir(CO)2(acac)] derivatives that can be incorporated into sensor arrays or used for cellular imaging.